

Spectroscopic Data and Experimental Protocols for 2,6-Diiodopyrazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Diiodopyrazine

Cat. No.: B1311670

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-diiodopyrazine**, a key heterocyclic compound with applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these characterization techniques.

Spectroscopic Data Summary

The empirical formula for **2,6-diiodopyrazine** is $C_4H_2I_2N_2$ with a molecular weight of 331.88 g/mol. The key spectroscopic data are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Solvent	Instrument Frequency (MHz)
8.74[1]	Singlet	$CDCl_3$	400[1]

^{13}C NMR Data

Specific experimental data for the ^{13}C NMR of **2,6-diiodopyrazine** is not readily available in the searched literature. However, based on the analysis of similar halogenated pyrazine derivatives, the chemical shifts for the carbon atoms are expected to be in the aromatic region, significantly influenced by the electronegativity of the iodine and nitrogen atoms.

Infrared (IR) Spectroscopy

Specific experimental IR data for **2,6-diiodopyrazine** is not detailed in the available search results. However, the expected characteristic absorption bands for a di-iodinated pyrazine derivative would include:

Wavenumber (cm^{-1})	Vibration Type
~3100-3000	Aromatic C-H stretch
~1600-1400	C=C and C=N ring stretching
Below 800	C-I stretching

Mass Spectrometry (MS)

m/z	Ion
332	$[\text{M}+\text{H}]^+$ [1]

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

NMR Spectroscopy

The ^1H NMR spectrum of **2,6-diiodopyrazine** was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent.[\[1\]](#) The sample was prepared by dissolving a small amount of the compound in the deuterated solvent, and the spectrum was acquired at room temperature. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

A general protocol for obtaining the IR spectrum of a solid compound like **2,6-diiodopyrazine** involves the use of a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or by depositing a thin film from a suitable solvent onto a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

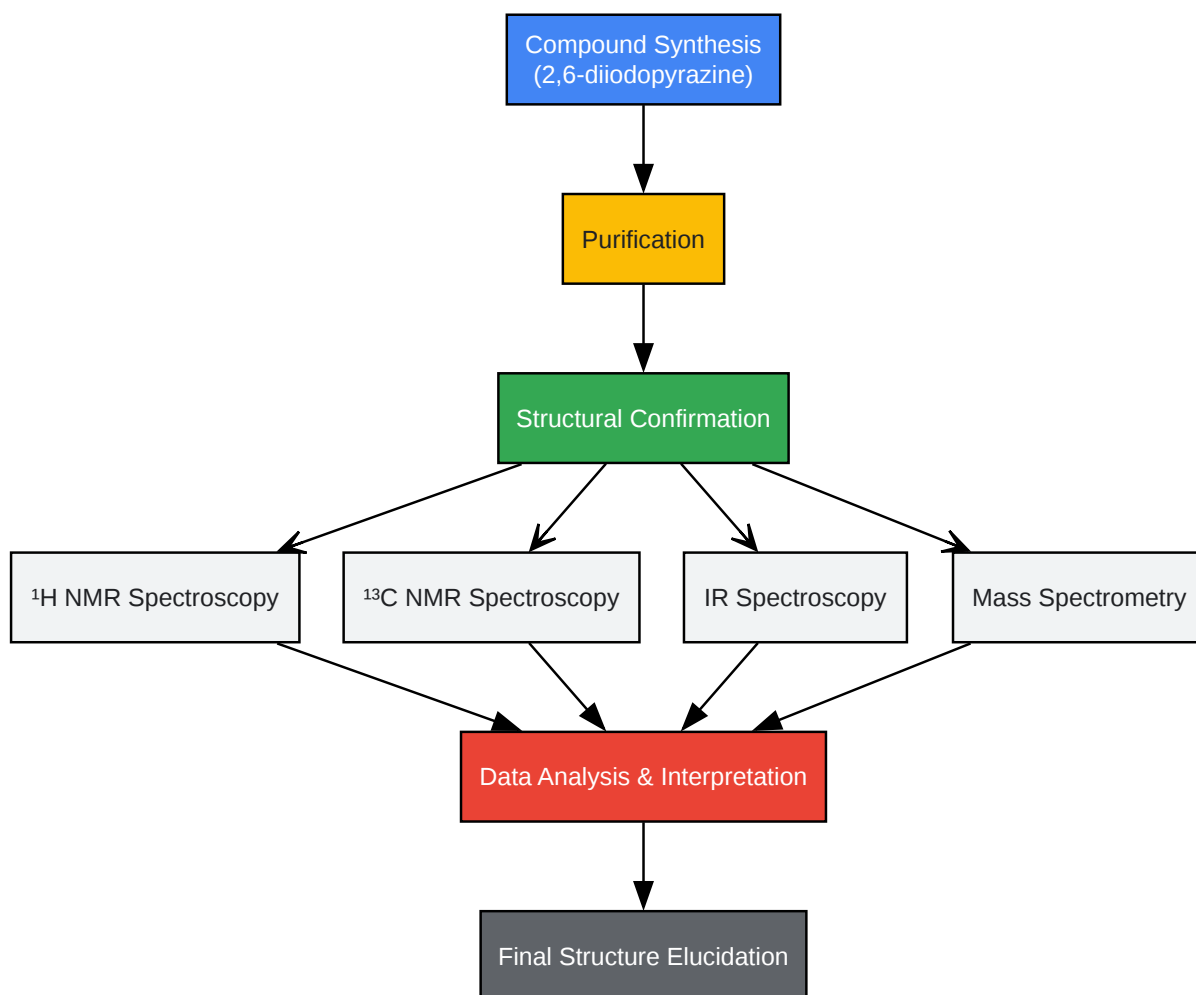
Mass Spectrometry

The mass spectrum of **2,6-diiodopyrazine** was obtained, and the data indicates the formation of a protonated molecular ion $[\text{M}+\text{H}]^+$ at an m/z of 332.^[1] While the specific ionization method was not detailed in the search results, electrospray ionization (ESI) is a common technique for obtaining $[\text{M}+\text{H}]^+$ ions of heterocyclic compounds.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like **2,6-diiodopyrazine**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 2,6-DIIODOPYRAZINE CAS#: 58138-79-7 [amp.chemicalbook.com]

- To cite this document: BenchChem. [Spectroscopic Data and Experimental Protocols for 2,6-Diiodopyrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1311670#spectroscopic-data-for-2-6-diiodopyrazine-nmr-ir-mass-spec]

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com